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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols for conducting and analyzing invasin-

integrin binding assays. The methodologies described are essential for studying bacterial

pathogenesis, cell adhesion, and for the screening of potential therapeutic agents that may

disrupt these interactions.

Introduction
Invasin is a bacterial outer membrane protein expressed by pathogenic Yersinia species, such

as Yersinia pseudotuberculosis and Yersinia enterocolitica. It plays a crucial role in the initial

stages of infection by mediating the entry of bacteria into host cells. This process is initiated by

the high-affinity binding of invasin to a subset of β1 integrin receptors on the surface of

mammalian cells.[1][2] The C-terminal 192 amino acid domain of invasin is sufficient for this

interaction.[1][3][4] Understanding the kinetics and specificity of the invasin-integrin interaction

is vital for the development of novel anti-infective therapies. The following protocols detail both

solid-phase and cell-based assays to quantify this binding.

Key Signaling Pathway
The binding of invasin to integrin receptors triggers a cascade of intracellular signals, leading

to the reorganization of the actin cytoskeleton and subsequent bacterial engulfment. This
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signaling is primarily mediated by the activation of Focal Adhesion Kinase (FAK) and Rho

family GTPases.
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Caption: Invasin-Integrin Signaling Pathway.

Experimental Protocols
Two primary methods for assessing invasin-integrin binding are presented: a solid-phase

ELISA-based assay and a cell-based adhesion assay.

Solid-Phase Invasin-Integrin Binding Assay
This protocol quantifies the direct binding between purified invasin and integrin proteins.

Experimental Workflow:
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Caption: Solid-Phase Binding Assay Workflow.
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Methodology:

Protein Purification:

Express and purify the C-terminal integrin-binding domain of invasin (e.g., Inv192) from E.

coli.[5] A common method involves cloning the corresponding DNA sequence into an

expression vector with an affinity tag (e.g., 6x-His tag) and purifying the protein using

affinity chromatography (e.g., Ni-NTA resin).[5]

Purify the desired β1 integrin heterodimer from a suitable expression system (e.g.,

mammalian cells).

Plate Coating:

Dilute the purified invasin protein to a concentration of 5-10 µg/mL in a coating buffer

(e.g., PBS, pH 7.4).

Add 100 µL of the diluted invasin solution to each well of a 96-well high-binding

microplate.

Incubate the plate overnight at 4°C.

Blocking:

Wash the wells three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20).

Add 200 µL of blocking buffer (e.g., PBS with 3% BSA) to each well.

Incubate for 1-2 hours at room temperature.

Integrin Binding:

Wash the wells three times with wash buffer.

Prepare serial dilutions of the purified integrin protein in binding buffer (e.g., PBS with 1%

BSA and 1 mM MgCl2/CaCl2).

Add 100 µL of the diluted integrin solutions to the wells.
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Incubate for 1-2 hours at room temperature with gentle agitation.

Detection:

Wash the wells three times with wash buffer.

Add 100 µL of a primary antibody specific for the integrin subunit (e.g., anti-β1 integrin)

diluted in binding buffer.

Incubate for 1 hour at room temperature.

Wash the wells three times with wash buffer.

Add 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in

binding buffer.

Incubate for 1 hour at room temperature.

Wash the wells five times with wash buffer.

Add 100 µL of TMB substrate and incubate until a blue color develops.

Stop the reaction by adding 50 µL of 1 M H2SO4.

Read the absorbance at 450 nm using a microplate reader.

Data Presentation:

Integrin Concentration (nM) Absorbance at 450 nm (Mean ± SD)

0 0.05 ± 0.01

10 0.25 ± 0.03

50 0.85 ± 0.07

100 1.50 ± 0.12

200 1.80 ± 0.15

400 1.85 ± 0.14
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Cell-Based Invasin-Integrin Adhesion Assay
This protocol measures the adhesion of integrin-expressing cells to a surface coated with

invasin.

Experimental Workflow:
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Caption: Cell-Based Adhesion Assay Workflow.

Methodology:

Plate Preparation:
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Coat the wells of a 96-well tissue culture-treated plate with purified invasin (5-10 µg/mL in

PBS) overnight at 4°C.[6]

Wash the wells three times with sterile PBS.

Block with 1% BSA in PBS for 1 hour at 37°C.

Cell Culture and Preparation:

Culture a cell line known to express β1 integrins (e.g., CHO, HeLa).

Harvest the cells using a non-enzymatic cell dissociation solution to preserve surface

proteins.

Wash the cells and resuspend them in serum-free medium.

Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

Cell Adhesion:

Wash the coated and blocked plate once with serum-free medium.

Add 100 µL of the cell suspension to each well.

Incubate the plate for 1-2 hours at 37°C in a CO2 incubator to allow for cell adhesion.

Washing:

Gently wash the wells three times with PBS to remove non-adherent cells. Be careful not

to dislodge the attached cells.

Quantification of Adherent Cells:

Method A: Crystal Violet Staining

Fix the adherent cells with 4% paraformaldehyde for 15 minutes.

Stain with 0.1% crystal violet solution for 20 minutes.
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Wash thoroughly with water and allow the plate to dry.

Solubilize the stain with 10% acetic acid.

Read the absorbance at 595 nm.

Method B: Luminescence-Based Assay

Use a commercial cell viability assay that measures ATP content, such as CellTiter-

Glo®.[6]

Add the reagent directly to the wells according to the manufacturer's instructions.

Measure the luminescence using a plate reader.

Data Presentation:

Coating
Relative Luminescence
Units (RLU) (Mean ± SD)

% Adhesion

No Coat 5,000 ± 800 5%

BSA 8,000 ± 1,200 8%

Invasin 100,000 ± 9,500 100%

Invasin + anti-β1 Ab 25,000 ± 3,000 25%

Troubleshooting and Considerations
Low Binding Signal:

Ensure the purified proteins are correctly folded and active.

Optimize the coating concentration of invasin.

Check the integrity and concentration of antibodies.

Confirm the presence of divalent cations (Mg2+/Ca2+) in the binding buffer, as they are

often required for integrin function.
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High Background:

Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk).

Increase the number and duration of washing steps.

Ensure the purity of the recombinant proteins.

Cell-Based Assay Variability:

Maintain consistent cell passage numbers and confluency.

Use a gentle washing technique to avoid detaching adherent cells.

Ensure even cell seeding in the wells.

Conclusion
The described protocols provide robust and reproducible methods for the quantitative analysis

of the invasin-integrin interaction. These assays are valuable tools for fundamental research

into host-pathogen interactions and for the preliminary screening and characterization of

inhibitors that could lead to the development of new therapeutic strategies against bacterial

infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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